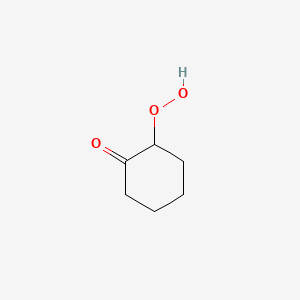![molecular formula C7H9ClO B14654412 4-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-66-4](/img/structure/B14654412.png)
4-Chlorobicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobicyclo[221]heptan-2-one is a bicyclic compound with a chlorine atom attached to the fourth carbon of the bicyclo[221]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[2.2.1]heptan-2-one typically involves the chlorination of bicyclo[2.2.1]heptan-2-one. One common method is the reaction of bicyclo[2.2.1]heptan-2-one with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptan-2-one.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 4-Hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Bicyclo[2.2.1]heptan-2-one.
Oxidation: 4-Carboxybicyclo[2.2.1]heptan-2-one.
Aplicaciones Científicas De Investigación
4-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Chlorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: The parent compound without the chlorine atom.
4-Bromobicyclo[2.2.1]heptan-2-one: A similar compound with a bromine atom instead of chlorine.
7-Oxabicyclo[2.2.1]heptan-2-one: A related compound with an oxygen atom in the ring system.
Uniqueness
4-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and can influence its biological activity. The bicyclic structure also contributes to its stability and rigidity, making it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
51417-66-4 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
4-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-2-1-5(3-7)6(9)4-7/h5H,1-4H2 |
Clave InChI |
YDYOIGZLUHJTAY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1C(=O)C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





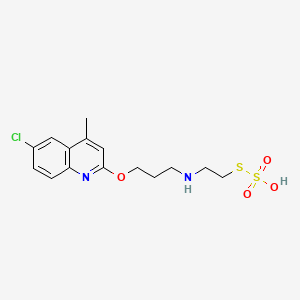

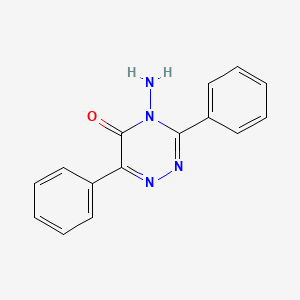
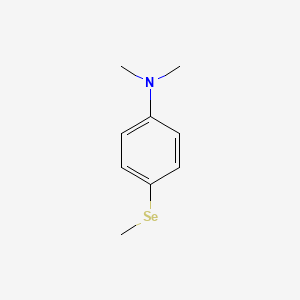
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
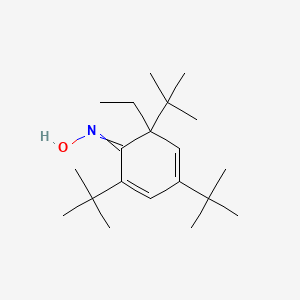

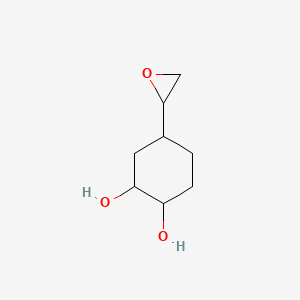
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
